molecular formula C12H13N3O2S2 B5347933 2-(4-methoxyphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide

2-(4-methoxyphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B5347933
M. Wt: 295.4 g/mol
InChI Key: MCXFOAMOVYXLDJ-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a 1,3,4-thiadiazole derivative characterized by a methoxyphenyl acetamide moiety and a methylsulfanyl substituent on the thiadiazole ring.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S2/c1-17-9-5-3-8(4-6-9)7-10(16)13-11-14-15-12(18-2)19-11/h3-6H,7H2,1-2H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCXFOAMOVYXLDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-methoxyphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using 4-methoxyphenylamine.

    Acetamide Formation: The final step involves the formation of the acetamide linkage by reacting the intermediate product with acetic anhydride.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiadiazole ring in this compound can participate in nucleophilic substitution reactions due to its heterocyclic structure. For example, the exocyclic sulfur atom or nitrogen centers may act as nucleophiles, reacting with electrophiles under specific conditions. Such reactions are critical in modifying the thiadiazole moiety for tailored applications.

Alkylation Reactions

The methylsulfanyl group (-SMe) on the thiadiazole ring can undergo alkylation . This reaction typically involves deprotonation of the sulfur atom using bases like potassium hydroxide, followed by reaction with alkylating agents (e.g., alkyl halides or chlorides). For instance, selective alkylation of the sulfur atom has been achieved using catalytic potassium iodide and reflux conditions, as demonstrated in similar thiadiazole derivatives .

Oxidation and Reduction Reactions

Oxidation of the thiadiazole ring may lead to the formation of sulfoxides or sulfones, though this requires specific oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA). Conversely, reduction reactions could potentially convert the thiadiazole ring into corresponding amines or alcohols using reagents like sodium borohydride (NaBH₄), though this is not explicitly documented for this compound.

Monitoring and Characterization Techniques

The progress and purity of reactions involving this compound are typically monitored using:

  • Thin-layer chromatography (TLC) : To track reaction completion and isolate products.

  • High-performance liquid chromatography (HPLC) : For detailed purity analysis.

  • Nuclear magnetic resonance (NMR) spectroscopy : To confirm structural integrity and identify hydrogen environments .

  • Mass spectrometry (MS) : To verify molecular weight and fragmentation patterns .

Key Reaction Conditions and Reagents

Reaction TypeReagents/ConditionsReference
Nucleophilic SubstitutionTriethylamine, dioxane, room temperature
AlkylationPotassium hydroxide, alkyl halide, reflux
OxidationHydrogen peroxide, m-CPBA

Structural Stability and Reactivity

The compound’s stability and reactivity are influenced by:

  • Electron-donating groups (e.g., methoxyphenyl): Enhance nucleophilic character.

  • Electron-withdrawing groups (e.g., thiadiazole): Stabilize intermediates during reactions.

  • Steric hindrance : May limit access to reactive sites in substitution reactions.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of thiadiazole derivatives. For instance, compounds with similar structures have shown significant activity against various bacterial strains.

  • Case Study : A study reported that derivatives of 1,3,4-thiadiazole exhibited minimum inhibitory concentrations (MIC) as low as 0.03 mg/ml against Staphylococcus aureus and Bacillus subtilis, suggesting that modifications to the thiadiazole structure can lead to potent antimicrobial agents .

Anticancer Activity

Thiadiazole derivatives are also explored for their anticancer potential. Research indicates that compounds containing the thiadiazole moiety can inhibit cancer cell proliferation.

  • Case Study : In vitro studies demonstrated that certain thiadiazole derivatives exhibited significant cytotoxic effects against breast cancer cell lines, with IC50 values lower than those of standard chemotherapeutics like cisplatin . The mechanisms of action often involve apoptosis induction and disruption of cell cycle progression.

Anti-inflammatory Properties

Another notable application of this compound is in inflammation modulation. Thiadiazole derivatives have been linked to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.

  • Research Findings : Compounds similar to 2-(4-methoxyphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide have shown higher COX-2 inhibition compared to traditional anti-inflammatory drugs . This suggests potential therapeutic applications in treating inflammatory diseases.

Antitubercular Activity

The search for new antitubercular agents has led researchers to explore thiadiazole derivatives. Some compounds have shown promising results against Mycobacterium tuberculosis.

  • Case Study : A series of 1,3,4-thiadiazole derivatives were synthesized and tested for their antitubercular activity, with some displaying MIC values significantly lower than standard treatments .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiadiazole compounds. Modifications on the phenyl and thiadiazole rings can significantly influence biological activity.

Modification Effect on Activity
Substitution on the methoxy groupEnhances lipophilicity and biological activity
Alteration of the thiadiazole ringImpacts antimicrobial and anticancer properties

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Methylsulfanyl vs. Sulfonyl Groups

  • No biological data are reported, but sulfonyl derivatives often exhibit improved enzyme inhibition due to stronger electrostatic interactions .

Methylsulfanyl vs. Benzylthio/Arylthio Groups

  • N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) (): The benzylthio (-SCH₂C₆H₅) group increases steric bulk and aromatic interactions. This compound showed an 88% synthetic yield and a melting point of 133–135°C, suggesting higher crystallinity than the target compound .
  • N-(5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5k) (): The 4-fluorobenzylthio group introduces electron-withdrawing effects, which may enhance metabolic stability. However, its lower yield (72%) compared to the target compound’s synthetic analogs suggests challenges in purification .

Acetamide Backbone Modifications

Phenoxy vs. Methoxyphenyl Groups

  • It has a higher melting point (158–160°C) than compounds with linear substituents .
  • N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5l) (): Ethylthio (-SCH₂CH₃) provides intermediate lipophilicity between methylsulfanyl and benzylthio. This compound showed 68% yield, indicating lower synthetic efficiency compared to methylsulfanyl analogs .

Antimicrobial Activity

  • N-(5-((4-Methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-phenyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide (5c) ():
    • Demonstrated moderate antimicrobial activity, attributed to the thiadiazine-thione moiety. The methylbenzylthio group may synergize with the acetamide backbone for bacterial membrane disruption .
  • N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-phenyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide (5d) ():
    • The 4-chloro substitution enhanced activity against Gram-positive bacteria, suggesting electron-withdrawing groups improve target binding .

Anticancer Activity

  • N-(4-Chlorophenyl)-2-[(5-((4-Nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (3) (): Induced apoptosis in glioma cells (92.36% Akt inhibition) via π-π interactions and hydrogen bonding. The nitro group (-NO₂) enhances electron-deficient character, improving kinase binding .
  • N-(5-((4-Methoxybenzyl)sulfanyl)-1,3,4-thiadiazol-2-yl)sulfanyl)acetamide derivatives (): Trifluoromethyl (-CF₃) and chlorophenoxy groups in analogs (e.g., C19H15ClF3N3O2S3) increased cytotoxicity in cancer cells, though the target compound’s methoxy group may reduce potency compared to these electron-withdrawing substituents .

Biological Activity

The compound 2-(4-methoxyphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a derivative of the 1,3,4-thiadiazole scaffold, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Structure and Properties

The compound features a thiadiazole ring, which is known for its mesoionic character, allowing it to cross cellular membranes effectively. The presence of the methoxyphenyl and methylsulfanyl groups contributes to its lipophilicity and potential biological interactions.

Antimicrobial Activity

  • General Findings : Thiadiazole derivatives have shown significant antimicrobial properties against various pathogens. Studies indicate that compounds with thiadiazole moieties exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi .
  • Specific Data : In a study focusing on the antimicrobial effects of thiadiazole derivatives, compounds with similar structures demonstrated Minimum Inhibitory Concentrations (MIC) ranging from 32 to 42 μg/mL against Candida albicans and Aspergillus niger, indicating promising antifungal activity .
CompoundActivityMIC (μg/mL)
This compoundAntifungal32-42
Other Thiadiazole DerivativesAntibacterial32.6

Anticancer Activity

  • Mechanism of Action : The anticancer potential of thiadiazole derivatives is attributed to their ability to induce apoptosis in cancer cells through various signaling pathways . The structural modifications on the thiadiazole ring significantly influence their cytotoxicity.
  • Case Studies : In vitro studies have shown that certain thiadiazole derivatives exhibit IC50 values as low as 0.28 μg/mL against breast cancer cell lines (MCF-7) and 0.52 μg/mL against lung carcinoma (A549) cell lines .
Cell LineIC50 (μg/mL)Compound
MCF-70.28Thiadiazole Derivative
A5490.52Thiadiazole Derivative

Anti-inflammatory Activity

Thiadiazole derivatives are also being explored for their anti-inflammatory properties. Research indicates that some compounds can inhibit pro-inflammatory cytokines, contributing to their therapeutic potential in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is highly dependent on the substituents attached to the thiadiazole ring. For instance:

  • Electron-donating groups (like methoxy) enhance lipophilicity and cellular uptake.
  • Halogen substitutions often increase antibacterial potency against Gram-positive bacteria .

Q & A

Basic Question: What are the standard synthetic routes for preparing 2-(4-methoxyphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide?

Methodological Answer:
The synthesis typically involves two key steps: (i) formation of the 1,3,4-thiadiazole core and (ii) coupling with the 4-methoxyphenyl acetamide moiety. For the thiadiazole ring, a common approach is reacting 2-chloroacetamide derivatives with morpholine and sulfur under controlled conditions to form thiol intermediates, followed by hydrazine hydrate treatment to stabilize the structure . The acetamide group is introduced via nucleophilic substitution or condensation reactions, often using activated esters or carbodiimide-mediated couplings. Purity is ensured through recrystallization (e.g., from ethanol/water mixtures) and validated via HPLC (>95% purity) .

Basic Question: How is the crystal structure of this compound characterized?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound’s crystal packing, bond angles, and intermolecular interactions (e.g., hydrogen bonds between the acetamide NH and thiadiazole sulfur) are analyzed. For example, in related thiadiazole-acetamide derivatives, SC-XRD revealed a monoclinic crystal system with space group P2₁/c and Z = 4, with key torsion angles (<5°) confirming planarity between the thiadiazole and acetamide groups . Computational tools like Mercury or OLEX2 are used to refine the structure and generate ORTEP diagrams .

Advanced Question: How can researchers design experiments to assess the antimicrobial efficacy of this compound?

Methodological Answer:
A tiered approach is recommended:

In Vitro Screening : Use broth microdilution assays (CLSI guidelines) against Gram-positive (S. aureus), Gram-negative (E. coli), and fungal (C. albicans) strains. Include positive controls (e.g., ciprofloxacin) and measure MIC/MBC values .

Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replace 4-methoxyphenyl with halogenated analogs) to correlate electronic effects with activity.

Mechanistic Studies : Perform time-kill assays and SEM imaging to observe membrane disruption. Synergy with commercial antibiotics can be tested via checkerboard assays .

Resistance Profiling : Serial passage experiments to monitor resistance development over 20 generations .

Advanced Question: What strategies are recommended for analyzing contradictory data in the compound’s biological activity studies?

Methodological Answer:
Contradictions often arise from assay variability or substituent effects. Mitigation strategies include:

  • Standardized Protocols : Adhere to CLSI/MENSA guidelines for antimicrobial assays to minimize inter-lab variability .
  • Control Experiments : Re-test ambiguous results using orthogonal methods (e.g., replace agar diffusion with flow cytometry for viability counts).
  • Computational Validation : Perform molecular docking (e.g., using AutoDock Vina) to verify if structural modifications alter binding to targets like E. coli DNA gyrase .
  • Meta-Analysis : Compare data across studies with similar substituents. For example, methylsulfanyl groups enhance lipophilicity and membrane penetration, which may explain potency disparities in hydrophilic vs. hydrophobic media .

Advanced Question: How can researchers investigate the compound’s potential in coordination chemistry or metal-organic frameworks (MOFs)?

Methodological Answer:

Ligand Design : The thiadiazole sulfur and acetamide oxygen are potential donor sites. Synthesize metal complexes (e.g., with Cu(II) or Zn(II)) using reflux in ethanol/water (1:1) at 70°C for 6 hours .

Characterization : Use FT-IR to confirm metal-ligand bonds (e.g., ν(Cu-S) at 450–500 cm⁻¹) and UV-Vis to detect d-d transitions. SC-XRD can resolve coordination geometry (e.g., octahedral vs. square planar) .

Application Testing : Assess MOF stability via TGA and surface area via BET analysis. Catalytic activity (e.g., in Suzuki couplings) can be evaluated using GC-MS .

Advanced Question: What analytical techniques are critical for ensuring compound purity and structural fidelity?

Methodological Answer:

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to confirm purity (>98%) and detect byproducts .
  • Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to verify substituent integration (e.g., 4-methoxyphenyl protons as a singlet at δ 3.8 ppm). High-resolution MS (ESI+) validates the molecular ion .
  • Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur (CHNS) microanalysis ensures stoichiometric accuracy (e.g., ±0.3% deviation) .

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